molecular formula C6H10O2 B2888622 1-Cyclopropyl-2-hydroxypropan-1-one CAS No. 25111-39-1

1-Cyclopropyl-2-hydroxypropan-1-one

Cat. No. B2888622
CAS RN: 25111-39-1
M. Wt: 114.144
InChI Key: IVUQGEMSSKDLDQ-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-hydroxypropan-1-one” is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group (a three-carbon ring) and a hydroxypropanone group (a three-carbon chain with a hydroxyl group and a ketone group). The molecule is neutral and has a molecular weight of 114.14 .

Scientific Research Applications

Alkene Synthesis and Dihydroxylation

Cyclopropyl malonoyl peroxide has shown effectiveness as a reagent for the dihydroxylation of alkenes, leading to the synthesis of corresponding diols with syn selectivity. This process, facilitated by cyclopropyl compounds, demonstrates the utility of 1-Cyclopropyl-2-hydroxypropan-1-one in organic synthesis, particularly in the creation of complex molecular structures with precise stereochemical control (Griffith et al., 2010).

Cyclization and Synthesis of Cyclooctenones

The cyclization of diethyl 2-oxopropylphosphonate with 1,1-diacylopropanes, involving this compound derivatives, results in the formation of hydroxyspiro[5.2]cyclooctenones. These compounds can undergo further transformations, illustrating the compound's role in facilitating the synthesis of complex cyclic structures (Rasool et al., 2008).

Transition State Modification in Catalysis

This compound derivatives have been studied for their ability to alter transition states in catalyzed reactions, such as the cyclization of 2-(hydroxypropyl)-4-nitrophenyl phosphate by dinuclear zinc complexes. This research provides insight into how modifications in substrate structure can significantly impact the mechanism and efficiency of catalytic processes (Humphry et al., 2008).

Metabolic Studies and Mechanistic Insights

This compound related compounds have been involved in studies examining the metabolic pathways and mechanistic insights into the biotransformation of halogenated propanes. These studies contribute to understanding the enzymatic processes and toxicological implications of such compounds in biological systems (Barnsley, 1966).

Conformational Studies in Molecular Reactions

Research on 1-iodopropane ions, which are structurally related to this compound, demonstrates the importance of conformation-specific pathways in the photodissociation of molecules. These findings emphasize the role of molecular conformation in determining reaction mechanisms and product selectivity, offering potential strategies for reaction control (Park, Kim, & Kim, 2002).

properties

IUPAC Name

1-cyclopropyl-2-hydroxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(7)6(8)5-2-3-5/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUQGEMSSKDLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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